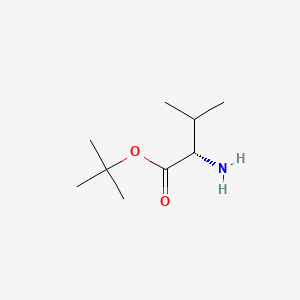

tert-Butyl L-valinate

Description

Contextual Significance of α-Amino Acid Esters in Chemical Sciences

α-Amino acid esters are a pivotal class of compounds in the chemical sciences, serving as fundamental building blocks and versatile intermediates in a multitude of synthetic applications. They are the precursors to non-canonical amino acids, which are instrumental in the development of novel small-molecule therapeutics, biologics, and advanced tools for chemical biology. lookchem.comuminho.pt The esterification of the carboxylic acid moiety allows for the protection of this functional group, enabling selective reactions at the amino group. Metal complexes incorporating α-amino acid ester ligands have gained prominence in bioinorganic chemistry, acting as biological models and forming scaffolds for the design of new drugs. apolloscientific.co.uk Furthermore, these esters are key substrates in enzymatic reactions, such as those catalyzed by α-amino acid ester hydrolases, which can facilitate both the hydrolysis and synthesis of these valuable compounds. organic-chemistry.org

Overview of L-Valine Derivatives in Modern Organic Synthesis

L-valine, an essential branched-chain amino acid, has given rise to a diverse family of derivatives that are indispensable in modern organic synthesis. By modifying the carboxylic acid or amino group, chemists have developed derivatives that serve specific functions. For instance, N-protected derivatives like N-Boc-L-valine and N-Fmoc-L-valine are cornerstone reagents in solid-phase and solution-phase peptide synthesis. evitachem.comcphi-online.comresearchgate.net These protecting groups temporarily block the reactivity of the amine, allowing for controlled, sequential formation of peptide bonds. thermofisher.com L-valine derivatives also act as chiral building blocks and intermediates in the synthesis of complex, biologically active molecules, including pharmaceuticals like enzyme inhibitors and antiviral agents. thieme-connect.comacs.org The inherent chirality of L-valine is leveraged to introduce specific stereochemistry into target molecules, which is often critical for their biological function.

Research Landscape of tert-Butyl L-valinate: Current Status and Future Perspectives

This compound, the tert-butyl ester of L-valine, is a significant compound within this class of derivatives. It is primarily recognized as a crucial pharmaceutical intermediate and a chiral building block for synthetic applications. lookchem.comchemicalbook.comgoogle.com The defining feature of this compound is the tert-butyl ester group, which serves as a sterically bulky protecting group for the carboxylic acid. This steric hindrance confers considerable stability, allowing the compound to be used in reactions under harsh conditions where other esters might be labile. hmdb.ca Current research utilizes this compound in stereoselective reactions and as a component in the synthesis of complex peptides and peptide-like structures, such as azadipeptides. mdpi.comuni-konstanz.de Future research is likely to continue exploring its utility in creating novel therapeutic agents and as a robust component in increasingly complex multistep syntheses, capitalizing on its stability and chiral identity.

Scope and Objectives of the Research Compendium

This compendium aims to provide a focused and detailed scientific examination of this compound. The primary objectives are to:

Detail the fundamental physicochemical properties of the compound, including its molecular structure and analytical characteristics.

Outline the principal industrial and laboratory-scale synthetic routes for its preparation and purification.

Elucidate its key applications in organic synthesis, with a specific focus on its function as a chiral building block and its role in peptide chemistry.

Consolidate the current understanding of the compound to serve as a foundational resource for researchers in organic and medicinal chemistry.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBVJBGFJIHJSZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927543 | |

| Record name | tert-Butyl valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13211-31-9 | |

| Record name | L-Valine, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13211-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl L-valinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013211319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl L-valinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies of Tert Butyl L Valinate

Direct Esterification Approaches for tert-Butyl L-valinate

Direct esterification involves the conversion of the carboxylic acid group of L-valine into its tert-butyl ester in a single primary step. These methods are often favored for their atom economy and straightforward nature.

Acid-Catalyzed Esterification with tert-Butyl Alcohol

The Fischer-Speier esterification, a classic method, can be adapted for the synthesis of this compound. This approach involves reacting L-valine with an excess of tert-butyl alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com The equilibrium nature of the reaction necessitates strategies to drive it towards the product, such as removing the water formed during the reaction. acs.org

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). masterorganicchemistry.comacs.org The process begins with the protonation of the carbonyl oxygen of L-valine by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. pearson.com This is followed by a nucleophilic attack from the oxygen atom of tert-butyl alcohol, leading to a tetrahedral intermediate. Subsequent dehydration yields the desired ester and regenerates the acid catalyst. pearson.com A challenge in this synthesis is the poor solubility of free amino acids in many organic solvents, which can affect reaction rates and yields. thieme.de

Table 1: Research Findings on Acid-Catalyzed Esterification

| Catalyst | Alcohol | Key Feature | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | tert-Butyl Alcohol | Standard Fischer-Speier conditions; equilibrium driven by excess alcohol or water removal. | masterorganicchemistry.com |

A notable advancement involves using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which serves as both the tert-butyl source and the solvent. thieme-connect.com This method has been shown to be highly effective for the tert-butylation of free amino acids, proceeding quickly and in high yields without the need for traditional strong acids like H₂SO₄. thieme.dethieme-connect.com

Utilization of 2-Methylpropene in Dioxane with Acid Catalysis

An alternative direct approach employs 2-methylpropene (isobutylene) as the tert-butylating agent. In this method, L-valine is treated with 2-methylpropene gas in an appropriate solvent, such as dioxane, with an acid catalyst. thieme.delookchem.com The reaction mechanism involves the protonation of 2-methylpropene by the acid catalyst to form a stable tert-butyl cation. This cation is then attacked by the carboxylate group of L-valine to form the tert-butyl ester. thieme.de This method avoids the formation of water as a byproduct, thus eliminating the need for its removal to drive the reaction equilibrium.

Indirect Synthetic Pathways for this compound

Indirect methods typically involve the use of protecting groups to prevent unwanted side reactions, particularly at the amino group of L-valine.

Protection Group Strategies (e.g., Boc, Fmoc) as Precursors to this compound

To avoid polymerization and other side reactions during esterification, the amino group of L-valine is often temporarily protected. The most common protecting groups in peptide synthesis are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). iris-biotech.delookchem.com

The synthesis begins with the protection of the amino group of L-valine to form either N-Boc-L-valine or N-Fmoc-L-valine. sigmaaldrich.comnih.gov N-Boc-L-valine is typically prepared by reacting L-valine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. organic-chemistry.org N-Fmoc-L-valine is synthesized using 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or a similar reagent. lookchem.com

Once the N-protected L-valine is obtained, the carboxylic acid is esterified to form the tert-butyl ester. This can be achieved using various methods, including reaction with tert-butyl alcohol and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), or by using tert-butylating agents. google.com

The final step is the deprotection of the amino group.

The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). iris-biotech.deorganic-chemistry.orggoogle.com

The Fmoc group is base-labile and is commonly removed with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.deontosight.ai

This orthogonal strategy allows for the selective removal of the protecting groups without affecting the newly formed ester bond. iris-biotech.de

Table 2: Common Protecting Groups in this compound Synthesis

| Protecting Group | Abbreviation | Protection Reagent (Example) | Deprotection Condition | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA) | iris-biotech.deorganic-chemistry.org |

Transesterification Methodologies for this compound

Transesterification is a process where the alkyl group of an ester is exchanged with another alkyl group from an alcohol. To synthesize this compound, a simple ester of L-valine, such as methyl L-valinate or ethyl L-valinate, can be reacted with tert-butyl alcohol in the presence of a catalyst. nih.gov

This method can be advantageous when the starting amino acid ester is more readily available or cheaper than the free amino acid. Catalysts for transesterification can be acidic, basic, or organometallic. organic-chemistry.org For instance, scandium(III) triflate (Sc(OTf)₃) has been shown to catalyze the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org Borane catalysts have also been reported for the transesterification of tert-butyl esters. rsc.org The reaction often requires forcing conditions, such as high temperatures, to proceed to completion, especially with a sterically hindered alcohol like tert-butanol (B103910). nih.gov

Enantioselective Synthesis and Resolution Techniques for Valine Esters

Ensuring the enantiopurity of this compound is critical for its use in the synthesis of chiral molecules. While starting with enantiomerically pure L-valine is the most direct approach, methods exist to resolve racemic mixtures of valine esters.

Kinetic resolution is a key technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org

One common approach is enzymatic kinetic resolution . Lipases are frequently used enzymes that can selectively hydrolyze one enantiomer of an ester at a much faster rate than the other. nih.gov For a racemic mixture of tert-butyl valinate, a lipase (B570770) could selectively hydrolyze the L-enantiomer (this compound) to L-valine, leaving the unreacted D-enantiomer (tert-Butyl D-valinate) in high enantiomeric excess. nih.gov Alternatively, some lipases can selectively hydrolyze the D-ester, leaving the desired L-ester. The success of this method depends on the substrate specificity and enantioselectivity of the chosen enzyme.

Dynamic kinetic resolution (DKR) is an advanced form of kinetic resolution where the less reactive enantiomer is continuously racemized in situ. thieme-connect.com This allows for a theoretical yield of up to 100% for the desired enantiomer, overcoming the 50% maximum yield limitation of standard kinetic resolution. acs.org DKR of amino acid esters has been achieved using phase-transfer catalysts or chemoenzymatic systems. thieme-connect.comacs.org For example, a chiral phase-transfer catalyst can promote the asymmetric hydrolysis of an N-protected amino acid ester, while the unreacted ester undergoes racemization, channeling the starting material towards the desired chiral product. acs.org

Table 3: Compound Names Mentioned

| Compound Name | Other Names/Abbreviations |

|---|---|

| This compound | L-Valine tert-butyl ester, H-Val-OtBu |

| L-Valine | Val |

| tert-Butyl alcohol | tert-Butanol, t-BuOH |

| Sulfuric acid | H₂SO₄ |

| Hydrochloric acid | HCl |

| Bis(trifluoromethanesulfonyl)imide | Tf₂NH |

| tert-Butyl acetate | |

| 2-Methylpropene | Isobutylene (B52900) |

| Dioxane | |

| tert-Butoxycarbonyl | Boc |

| 9-Fluorenylmethoxycarbonyl | Fmoc |

| N-Boc-L-valine | (S)-2-(Boc-amino)-3-methylbutyric acid |

| N-Fmoc-L-valine | N-(9-Fluorenylmethoxycarbonyl)-L-valine |

| Di-tert-butyl dicarbonate | (Boc)₂O, Boc anhydride |

| 9-Fluorenylmethyl-succinimidyl carbonate | Fmoc-OSu |

| Dicyclohexylcarbodiimide | DCC |

| Trifluoroacetic acid | TFA |

| Dichloromethane | DCM |

| Piperidine | |

| Dimethylformamide | DMF |

| Methyl L-valinate | |

| Ethyl L-valinate | |

| Scandium(III) triflate | Sc(OTf)₃ |

An exploration of contemporary green chemistry methodologies for the synthesis of this compound reveals a significant shift towards more sustainable and efficient manufacturing processes. These approaches, primarily centered around the use of flow microreactors and enzymatic catalysts, offer substantial improvements over traditional batch synthesis methods by minimizing waste, reducing energy consumption, and enhancing reaction control and safety.

Chemical Reactivity and Mechanistic Investigations of Tert Butyl L Valinate

Reactivity of the Ester Moiety in tert-Butyl L-valinate

The tert-butyl ester of L-valine is a sterically hindered ester, a feature that dictates its reactivity profile. It is notably stable under basic and nucleophilic conditions but susceptible to cleavage under acidic conditions. This differential reactivity is a cornerstone of its utility as a protecting group in organic synthesis.

Hydrolysis Reactions of this compound

The cleavage of the tert-butyl ester to yield the corresponding carboxylic acid is a critical reaction, often employed as a deprotection step in multi-step syntheses. This hydrolysis can be achieved under various conditions, primarily acidic.

Under acidic conditions, the hydrolysis of a tert-butyl ester proceeds through a mechanism involving the cleavage of the alkyl-oxygen bond. researchgate.net This process is initiated by the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then typically forms isobutylene (B52900). researchgate.net This mechanism is distinct from the base-catalyzed hydrolysis of less hindered esters, which proceeds via nucleophilic acyl substitution.

A variety of acidic reagents can be employed for this transformation. Strong protic acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol (B129727) are commonly used. wikipedia.org However, the harshness of these conditions can sometimes lead to unwanted side reactions. lookchem.com Consequently, milder and more selective methods have been developed.

Lewis acids offer an alternative for tert-butyl ester deprotection. For instance, zinc bromide (ZnBr₂) in dichloromethane has been shown to effectively hydrolyze tert-butyl esters. nih.govacs.org This method can offer chemoselectivity, although acid-labile amine protecting groups like N-Boc may also be cleaved under these conditions. nih.gov Other catalytic systems include molecular iodine in acetonitrile, which can chemoselectively hydrolyze tert-butyl esters in high yields without affecting acid-labile N-Boc protecting groups. researchgate.net Even solid acids like silica (B1680970) gel have been used as a reagent for the cleavage of tert-butyl esters in refluxing toluene. lookchem.com

Table 1: Conditions for Hydrolysis of tert-Butyl Esters

| Reagent/Catalyst | Solvent | Conditions | Notes | Source(s) |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common, strong acid conditions. | wikipedia.org |

| Hydrogen Chloride (HCl) | Methanol | Room Temperature | Standard strong acid condition. | wikipedia.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | - | Lewis acid catalysis; can cleave N-Boc groups. | nih.govacs.org |

| Molecular Iodine (I₂) | Acetonitrile | - | Mild and chemoselective; N-Boc group is stable. | researchgate.net |

| Silica Gel | Toluene | Reflux | Heterogeneous conditions. | lookchem.com |

| Phosphoric Acid (aq.) | - | - | Mild and selective for tert-butyl groups. | organic-chemistry.org |

| KOH | Tetrahydrofuran (THF) | Room Temperature | Base-promoted hydrolysis for hindered esters. | organic-chemistry.org |

Transamidation and Amidation Reactions

While direct hydrolysis is the most common reaction of the ester moiety, it can also participate in amidation reactions. The conversion of esters to amides typically requires harsh conditions or activation. However, methods have been developed for the direct conversion of tert-butyl esters into amides. One such strategy involves the in-situ generation of an acid chloride intermediate from the tert-butyl ester using reagents like α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst. This intermediate readily reacts with various amines to form the corresponding amides in high yields under mild conditions. organic-chemistry.org

Transamidation, the exchange of an amide group, is another relevant transformation. While not a direct reaction of the ester, it is a key method for forming amide bonds. Catalytic systems, often employing metals or strong bases, facilitate the reaction between an existing amide and an amine. organic-chemistry.org For example, a boronic acid-catalyzed method has been used for the direct amidation of carboxylic acids with amines, including the synthesis of tert-Butyl pentanoyl-L-valinate. ucl.ac.uk

Coordination Chemistry of Amino Acid Esters with Transition Metals

Amino acid esters, including this compound, can act as ligands in coordination chemistry, binding to transition metal centers through the nitrogen atom of the amine group and, in some cases, the carbonyl oxygen of the ester group. This coordination is fundamental in various catalytic processes, including asymmetric synthesis. For example, N-benzoyl amino acid ester derivatives have been used in palladium-catalyzed C-H activation and C-C bond formation reactions, where the substrate coordinates to the palladium center. researchgate.net The specific coordination mode can influence the stereochemical outcome of such reactions.

Reactivity of the Amine Moiety in this compound

The primary amine group of this compound is a nucleophilic center and readily undergoes reactions typical of primary amines, such as acylation and protection.

Acylation Reactions (e.g., N-benzoyl derivatization)

The amine group of this compound can be readily acylated to form N-acyl derivatives. This is a fundamental reaction in peptide synthesis, where the amine of one amino acid derivative attacks the activated carboxyl group of another.

A specific example is N-benzoyl derivatization. The introduction of a benzoyl group to the N-terminus of peptides, including those containing valine, has been explored as a method to increase their hydrophobicity. nih.gov This modification enhances retention during reversed-phase chromatography, which is particularly useful for the analysis of small, hydrophilic peptide fragments in peptide mapping. nih.gov The reaction can be carried out using reagents like N-hydroxysuccinamide sulfonyl benzoate, which quantitatively derivatizes primary amines. nih.gov Another approach involves the reaction with 4-chlorobenzoylazide, which reacts with amino acid esters, including hindered ones, to give the corresponding N-benzoyl derivatives without significant racemization. cdnsciencepub.com

Protection and Deprotection Strategies (e.g., Boc, Fmoc)

In peptide synthesis and other organic transformations, the amine group of this compound often needs to be temporarily protected to prevent unwanted side reactions. The two most common amine protecting groups in modern peptide synthesis are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

Boc Protection: The Boc group is introduced to the amine using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgorganic-chemistry.org The resulting N-Boc-L-valine tert-butyl ester is a doubly protected amino acid derivative. The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA). wikipedia.org The similar acid lability of the Boc group and the tert-butyl ester presents a challenge for selective deprotection. However, conditions can be optimized. For instance, in the doubly protected N-Boc-L-alanine tert-butyl ester, the N-Boc group can be deprotected faster than the tert-butyl ester. nih.gov

Fmoc Protection: The Fmoc group is introduced using reagents like Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu). researchgate.netresearchgate.net The Fmoc group is stable to acidic conditions but is readily cleaved by bases, such as piperidine (B6355638) in DMF. nih.gov This orthogonality makes the combination of Fmoc for N-protection and tert-butyl for carboxyl protection a cornerstone of solid-phase peptide synthesis (SPPS). researchgate.net An Nα-Fmoc-L-valine tert-butyl ester derivative has been used in the synthesis of complex peptide structures. nih.gov This strategy allows for the selective removal of the Fmoc group to elongate a peptide chain, while the tert-butyl ester remains intact until the final deprotection step with strong acid.

Table 2: Common Protection Strategies for the Amine Moiety

| Protecting Group | Introduction Reagent | Deprotection Condition | Orthogonality with tert-Butyl Ester | Source(s) |

|---|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) | Low; both are acid-labile. | wikipedia.orgnih.gov |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF) | High; Fmoc is base-labile, t-Bu ester is acid-labile. | researchgate.netnih.govnih.gov |

Stereochemical Integrity and Chirality Retention in this compound Reactions

The preservation of stereochemical integrity at the chiral center is a critical aspect of reactions involving this compound, a chiral building block used in various synthetic applications. lookchem.com The bulky tert-butyl group plays a significant role in influencing the stereochemical outcome of reactions, often providing kinetic stabilization. researchgate.net

Racemization, the formation of an equal mixture of enantiomers, is a primary concern in peptide chemistry and other stereoselective transformations. reading.ac.uk Studies involving the use of this compound in the synthesis of more complex molecules, such as in Ugi 5-center-4-component reactions, have reported the formation of diastereomeric mixtures. For instance, the reaction of L-valine with N-Boc-L-phenylalaninal, tert-butyl isocyanide, and methanol yielded a product with a diastereomeric ratio (dr) of 78:22. nih.gov This indicates that while one diastereomer is favored, the reaction is not completely stereospecific, and some degree of stereochemical erosion occurs.

In the context of synthesizing 2,5-piperazinediones, the stereochemical integrity of the amino acid precursors is crucial. The use of dipeptides containing valine, such as Ethyl N′-(tert-Butoxycarbonyl)-l-phenylalanyl-l-valinate, allows for the assessment of stereochemical integrity because epimerization would lead to a pair of diastereomers. thieme-connect.com Microwave-assisted synthesis has been shown to produce pure S,S and S,R isomers of cyclo-(Phe-Val), demonstrating that under specific conditions, chirality can be retained. thieme-connect.com

The potential for racemization is a known issue in the synthesis of chiral ionic liquids from amino acid esters. However, studies on chiral ionic liquids derived from L- and D-alanine tert-butyl ester have shown that the chiral configuration is retained during synthesis, as confirmed by circular dichroism (CD) measurements. nih.gov This suggests that under appropriate reaction conditions, the chirality of amino acid tert-butyl esters can be preserved.

The following table summarizes the diastereomeric ratios observed in selected reactions involving this compound or its derivatives, illustrating the extent of stereochemical control.

Table 1: Diastereomeric Ratios in Reactions Involving Valine Derivatives

| Reactants | Product | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| L-valine, N-Boc-L-phenylalaninal, tert-butyl isocyanide, MeOH | Methyl ((3S)-3-((tert-butoxycarbonyl)amino)-1-(tert-butylamino)-1-oxo-4-phenylbutan-2-yl)-L-valinate | 78:22 | nih.gov |

| L-proline, N-Boc-L-phenylalaninal, tert-butyl isocyanide, MeOH | Methyl ((3S)-3-((tert-butoxycarbonyl)amino)-1-(tert-butylamino)-1-oxo-4-phenylbutan-2-yl)-L-prolinate | 81:19 | nih.gov |

| Indole, tert-butyl ((4-nitrophenyl)sulfonyl)-L-valinate | Atroposelective amination product | 3.5:1 | mdpi.com |

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

The study of reaction kinetics and thermodynamics provides fundamental insights into the mechanisms and energy profiles of chemical transformations involving this compound. While specific kinetic and thermodynamic data for reactions of this compound itself are not extensively detailed in the provided context, general principles can be applied from related systems.

For instance, the hydrolysis of tert-butyl chloride, which shares the tert-butyl group, is a classic example of an SN1 reaction. rsc.org The rate-determining step is the unimolecular dissociation of the protonated alcohol to form a stable tert-butyl carbocation. rsc.org This process is influenced by the solvent environment, as demonstrated in studies of tert-butyl chloride hydrolysis in acetonitrile/water mixtures. nih.gov The fundamental thermodynamic equation of chemical kinetics has been used to analyze the rate data from such reactions, revealing the influence of the electrostatic environment and solvation shell on the activation entropy. nih.gov

In the context of cross-coupling reactions, mechanistic studies have highlighted the importance of monoligated palladium(0) species as the active catalyst. acs.org The kinetics of these reactions are influenced by factors such as the nature of the ligand and the concentration of the reactants. For example, in nickel-catalyzed photoredox reactions, tert-butylamine (B42293) can act as a bifunctional additive, serving as both a base and a ligand, simplifying the reaction setup. acs.org Kinetic studies of such reactions, often monitored by techniques like 1H NMR, can help elucidate the reaction mechanism and the role of different components. acs.org

Thermodynamic analysis, such as van't Hoff analysis, can be employed to determine the enthalpy and entropy of activation for a given reaction, providing further mechanistic details. whiterose.ac.uk For example, kinetic and activation parameter data for the transfer of a hydroxamate group from a cobalt complex to a zinc complex suggest a bimolecular mechanism. rsc.org

The following table presents hypothetical kinetic data for a generic transformation of this compound to illustrate the type of information that would be sought in such an analysis.

Table 2: Hypothetical Kinetic Data for a Transformation of this compound

| Temperature (°C) | Rate Constant (k, s⁻¹) |

|---|---|

| 25 | 1.5 x 10⁻⁴ |

| 35 | 3.2 x 10⁻⁴ |

| 45 | 6.8 x 10⁻⁴ |

From such data, a van't Hoff plot (ln(k) vs. 1/T) could be constructed to determine the activation energy (Ea) and the pre-exponential factor (A), providing a deeper understanding of the reaction's energetic landscape.

Advanced Spectroscopic and Analytical Characterization of Tert Butyl L Valinate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy serves as a cornerstone for determining the precise structure of tert-Butyl L-valinate by mapping the chemical environments of its hydrogen and carbon atoms.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments within the this compound molecule. The chemical shift (δ), multiplicity, and coupling constants (J) are characteristic of the molecule's structure. In a typical ¹H NMR spectrum, the protons of the tert-butyl ester group appear as a prominent singlet due to the nine equivalent protons having no adjacent protons with which to couple. The protons of the valine side chain exhibit more complex splitting patterns due to spin-spin coupling. openstax.orghmdb.ca For instance, the α-proton (alpha-proton) is split by the adjacent β-proton (beta-proton), and the methyl protons of the isopropyl group are split by the β-proton. openstax.org The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be variable.

Table 1: Representative ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) (Typical Range) | Multiplicity | Coupling Constant (J, Hz) (Typical) |

|---|---|---|---|

| tert-Butyl (-C(CH₃)₃) | ~1.47 | Singlet (s) | N/A |

| Isopropyl (-CH(CH₃)₂) | ~0.92 | Doublet (d) | ~6.8 |

| Isopropyl (-CH(CH₃)₂) | ~2.12 | Multiplet (m) | - |

| α-Proton (-CH-) | ~3.30 | Doublet (d) | ~4.5 |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. Actual values can vary based on solvent and concentration. ustc.edu.cn

Carbon NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. hmdb.ca For this compound, this technique distinguishes the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, and the distinct carbons of the valine backbone and side chain. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon. researchgate.net

Table 2: Representative ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) (Typical Range) |

|---|---|

| Carbonyl (-C=O) | ~174-175 |

| Quaternary Carbon (-C (CH₃)₃) | ~81-82 |

| α-Carbon (-C H-) | ~59-60 |

| β-Carbon (-C H(CH₃)₂) | ~31-32 |

| tert-Butyl Methyls (-C(C H₃)₃) | ~28 |

Note: Chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm). acs.org

When this compound is used as a building block in the synthesis of more complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of the structure of such derivatives. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For a derivative of this compound, a COSY spectrum would show a cross-peak between the α-proton and the β-proton of the valine moiety, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It is invaluable for assigning carbon signals by linking them to their known proton assignments. For example, it would definitively link the singlet ¹H signal of the tert-butyl group to the corresponding methyl carbon signal in the ¹³C spectrum. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule by measuring its mass with very high accuracy, typically within 5 parts per million (ppm). acs.org For this compound (C₉H₁₉NO₂), the theoretical monoisotopic mass is 173.14158 Da. nih.govchemspider.com When analyzed by HRMS using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺. The experimentally measured accurate mass of this ion allows for the confident determination of its molecular formula, distinguishing it from other compounds with the same nominal mass.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Theoretical m/z |

|---|---|---|

| [M]⁺ | C₉H₁₉NO₂ | 173.1416 |

| [M+H]⁺ | C₉H₂₀NO₂⁺ | 174.1489 |

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. regulations.gov The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. For this compound, the protonated molecule ([M+H]⁺, m/z 174.1) undergoes predictable fragmentation. A common and diagnostic fragmentation pathway for tert-butyl esters is the neutral loss of isobutylene (B52900) (C₄H₈; 56 Da) via a McLafferty-type rearrangement, which results in the formation of the protonated amino acid. nih.govdoaj.org

Key fragmentation pathways include:

Loss of isobutylene: The most prominent fragmentation involves the elimination of isobutylene from the tert-butyl ester group, leading to the formation of the protonated valine ion.

Formation of tert-butyl cation: Cleavage of the ester C-O bond can produce the stable tert-butyl cation.

Fragmentation of the valine backbone: Subsequent fragmentation of the valine ion can occur through the loss of water or the entire carboxyl group.

Table 4: Major Characteristic Fragments of this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Fragment Identity |

|---|---|---|---|

| 174.1 ([M+H]⁺) | 118.1 | C₄H₈ (56 Da) | [Valine+H]⁺ |

| 174.1 ([M+H]⁺) | 57.1 | C₅H₁₁NO₂ (117 Da) | [C₄H₉]⁺ (tert-butyl cation) |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography is a powerful technique for separating volatile compounds. However, due to the polar nature of amino acids like this compound, derivatization is necessary to increase their volatility and improve chromatographic behavior. sigmaaldrich.com This process involves replacing active hydrogens on the amine and carboxyl groups with nonpolar moieties. sigmaaldrich.com

Common derivatization techniques include silylation, acylation, and alkylation. research-solution.comgcms.cz Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), forms tert-butyl dimethylsilyl (TBDMS) derivatives which are more stable and less sensitive to moisture compared to trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.comsigmaaldrich.com Acylation introduces an acyl group, converting compounds with active hydrogens into esters, thioesters, and amides. research-solution.com Alkylation, particularly esterification, is a widely used method to modify compounds containing acidic hydrogens. gcms.cz

For the GC-MS analysis of derivatized this compound, the resulting mass spectra will exhibit characteristic fragmentation patterns. The derivatization process not only enhances volatility but can also lead to the formation of specific ions that aid in structural elucidation. jfda-online.com For instance, derivatization with 4-t-butylbenzyl bromide to form a 4-t-butylbenzyl ester can lead to the preferential formation of stable tertiary benzyl (B1604629) cations upon electron ionization, enhancing sensitivity. d-nb.info

A typical GC-MS analysis of derivatized amino acids would involve a capillary column, such as one with a 5% phenyl 95% dimethylpolysiloxane stationary phase. ifremer.fr The oven temperature program is optimized to ensure good separation of the derivatized analytes. d-nb.info

Table 1: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Derivatization Technique | Reagent | Derivative Formed | Key Advantages |

|---|---|---|---|

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-Butyl dimethylsilyl (TBDMS) | Stable, less moisture-sensitive derivatives. sigmaaldrich.com |

| Acylation | Trifluoroacetyl (TFA) anhydride | N-Trifluoroacetyl | Increases volatility and detector response. jfda-online.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group is expected to be a strong band around 1730-1750 cm⁻¹. The C-O stretching of the ester will also be present, typically in the 1150-1250 cm⁻¹ region. The presence of the tert-butyl group will contribute to C-H stretching and bending vibrations. Specifically, a doublet around 1390 and 1370 cm⁻¹ is characteristic of the tert-butyl group. pg.edu.pl

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations based on inelastic scattering of monochromatic light. nih.gov Similar to IR, the Raman spectrum of this compound will display bands corresponding to its functional groups. The C=C and C=O stretching vibrations are often strong in Raman spectra. The tert-butyl group vibrations, such as the one observed around 1462 cm⁻¹ in similar compounds, would also be expected. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|---|

| Amine (N-H) | Stretch | 3300-3500 | |

| Ester (C=O) | Stretch | 1730-1750 | Strong |

| Ester (C-O) | Stretch | 1150-1250 | |

| tert-Butyl (C-H) | Bend (doublet) | ~1390, ~1370 pg.edu.pl | |

| tert-Butyl | ~1462 researchgate.net |

Circular Dichroism (CD) Spectroscopy for Chiral Purity Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. jascoinc.com It measures the differential absorption of left and right circularly polarized light by an optically active substance. jascoinc.com Since this compound is a chiral molecule (due to the L-valine moiety), it will exhibit a characteristic CD spectrum.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of compounds in a mixture. For the analysis of enantiomers, HPLC with a chiral stationary phase (CSP) is the method of choice. heraldopenaccess.ushplc.eu These CSPs create a chiral environment that allows for the differential interaction of enantiomers, leading to their separation.

Various types of CSPs are available, including those based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, and proteins. hplc.eunih.govmdpi.com The choice of CSP and the mobile phase composition are critical for achieving good enantiomeric separation. For amino acid derivatives, CSPs like those based on L-valine-t-butylamide have shown good resolution. sioc-journal.cn The mobile phase often consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326). sioc-journal.cn The D-enantiomer often elutes before the L-enantiomer on such columns. sioc-journal.cn

The enantiomeric excess (ee) can be determined with high accuracy by integrating the peak areas of the two enantiomers in the chromatogram. lookchem.com

Table 3: Example HPLC Conditions for Chiral Separation of Amino Acid Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Chiral Stationary Phase | L-valine-t-butylamide bonded phase | sioc-journal.cn |

| Mobile Phase | Hexane with a small percentage of isopropanol (e.g., 1%) | sioc-journal.cn |

As discussed in section 4.2.3, GC analysis of this compound requires prior derivatization to increase its volatility. sigmaaldrich.com Once derivatized, GC can be used not only for assessing chemical purity but also for determining enantiomeric purity.

For enantiomeric analysis by GC, two main approaches are used:

Chiral Stationary Phases: Similar to HPLC, GC columns with chiral stationary phases can be used to separate the derivatized enantiomers.

Chiral Derivatizing Agents: The analyte is reacted with a chiral derivatizing agent to form diastereomers. jfda-online.com These diastereomers have different physical properties and can be separated on a standard achiral GC column. jfda-online.com For example, chiral amines can be derivatized with reagents like (S)-(-)-N-(trifluoroacetyl)prolyl chloride (l-TPC). research-solution.com

The choice of derivatization reagent and GC conditions, including the column and temperature program, is crucial for achieving successful separation and accurate quantification of the enantiomers. sigmaaldrich.comnih.gov

Computational Chemistry Studies on Tert Butyl L Valinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is a prominent approach for calculating the ground-state properties of molecules, providing a balance between accuracy and computational cost. scispace.comaps.org For tert-butyl L-valinate, DFT calculations are employed to determine its optimized molecular geometry and various electronic properties.

Detailed Research Findings: By solving approximations of the Kohn-Sham equations, DFT can predict the most stable three-dimensional arrangement of atoms in the molecule. This involves finding the minimum energy conformation by calculating forces on each atom and adjusting their positions until those forces are negligible. Key outputs from these calculations include optimized bond lengths, bond angles, and dihedral angles.

Furthermore, DFT provides a detailed picture of the electron density distribution across the molecule. This allows for the calculation of electronic properties such as the molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and partial atomic charges. These properties are fundamental to understanding the molecule's reactivity and intermolecular interactions. For instance, the HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents a representative set of optimized geometrical parameters that would be obtained from a DFT calculation, illustrating the precision of this computational method.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.22 Å |

| Bond Length | C-O (ester) | 1.35 Å |

| Bond Length | N-H (amine) | 1.01 Å |

| Bond Length | Cα-N (chiral center) | 1.46 Å |

| Bond Angle | O=C-O (ester group) | 124.5° |

| Bond Angle | H-N-H (amine group) | 106.0° |

| Dihedral Angle | H-N-Cα-C' | -65.0° |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.com By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational changes and interactions with its environment. mdpi.comnih.gov

Detailed Research Findings: For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape. The molecule is not static; its rotatable bonds allow it to adopt numerous shapes or conformers. MD simulations, often performed over timescales from nanoseconds to microseconds, can sample these different conformations and determine their relative stabilities. mdpi.com This is achieved by simulating the molecule in a solvent, such as water, to mimic realistic conditions. researchgate.net

The analysis of an MD trajectory reveals the preferred dihedral angles and the distribution of conformers. This information is essential for understanding how the molecule's shape influences its properties and interactions. Furthermore, MD simulations provide insights into intermolecular interactions, such as hydrogen bonds between the amine group of this compound and solvent molecules or other solutes. nih.gov The steric bulk of the tert-butyl group significantly influences these interactions, a feature that MD simulations can effectively capture.

Table 2: Conformational Analysis of this compound from MD Simulations This table shows hypothetical results from an MD simulation, highlighting the distribution of major conformers based on key dihedral angles and their calculated relative energies.

| Conformer | Key Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Gauche+) | ~60° | 0.00 | 55 |

| 2 (Trans) | ~180° | 0.45 | 30 |

| 3 (Gauche-) | ~-60° | 0.90 | 15 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological activity. cmu.ac.th The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their activity, and this relationship can be mathematically modeled. nih.gov

Detailed Research Findings: While this compound itself is a building block, QSAR studies would focus on a series of its derivatives designed for a specific biological target. The process involves several steps:

Dataset Compilation: A set of this compound derivatives with experimentally measured biological activities (e.g., inhibitory concentrations) is assembled. cmu.ac.th

Descriptor Calculation: For each derivative, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. cmu.ac.th

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. frontiersin.org

Table 3: Hypothetical QSAR Data for this compound Derivatives This table illustrates the type of data used in a QSAR study, with calculated molecular descriptors and a predicted activity based on a hypothetical model.

| Derivative (R-group on Amine) | Molecular Weight (g/mol) | LogP | Polar Surface Area (Ų) | Predicted Activity (pIC50) |

|---|---|---|---|---|

| -H (Parent) | 173.25 | 1.60 | 38.3 | 4.5 |

| -COCH₃ (Acetyl) | 215.29 | 1.55 | 65.4 | 5.2 |

| -SO₂Ph (Benzenesulfonyl) | 313.41 | 2.85 | 85.6 | 6.8 |

| -Boc | 273.36 | 2.90 | 64.6 | 5.9 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods, particularly those based on DFT, are widely used to predict spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental spectra. acs.org The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. arxiv.org

Detailed Research Findings: The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus in the molecule. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most popular and reliable approaches for this purpose. acs.org

The process begins with the DFT optimization of the molecule's geometry. Subsequently, the GIAO-DFT calculation is performed on this optimized structure to compute the isotropic shielding values for each nucleus (e.g., ¹H, ¹³C). These theoretical shielding values are then converted into chemical shifts by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (B1202638) (TMS). For flexible molecules, it is often necessary to calculate shifts for multiple low-energy conformers (obtained from MD or conformational searches) and then compute a Boltzmann-averaged spectrum for a more accurate prediction. acs.org These predicted spectra can be invaluable for assigning peaks in experimental data, especially for complex molecules, or for distinguishing between possible isomers. arxiv.org

Table 4: Predicted vs. Experimental NMR Chemical Shifts (δ) for this compound This table provides a comparison of hypothetical experimental NMR data with values predicted by computational methods, demonstrating the accuracy of modern prediction algorithms.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| Carbonyl C | 174.5 | 175.0 | - | - |

| Cα | 59.8 | 60.2 | 3.25 | 3.30 |

| Cβ | 31.0 | 31.5 | 2.10 | 2.15 |

| Cγ (isopropyl CH₃) | 18.5, 18.9 | 19.0, 19.3 | 0.95 | 0.98 |

| Quaternary C (t-butyl) | 81.5 | 82.0 | - | - |

| Methyl C (t-butyl) | 27.9 | 28.3 | 1.45 | 1.48 |

Mechanistic Pathways Elucidation via Computational Approaches

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, these methods can identify transition states, intermediates, and the associated energy barriers, providing a step-by-step understanding of how reactants are converted into products. rsc.org

Detailed Research Findings: For this compound, computational methods can be applied to study various reactions in which it participates, such as its synthesis, hydrolysis, or its use as a reactant in peptide synthesis. Using DFT, researchers can model the reaction pathway by locating the structures of all stationary points (reactants, intermediates, products) and, crucially, the transition states that connect them. umn.edu

The energy difference between the reactants and the highest-energy transition state determines the activation energy, which governs the reaction rate. For example, in a peptide coupling reaction involving this compound, calculations could compare different mechanistic proposals (e.g., concerted vs. stepwise pathways), determine the role of catalysts or coupling reagents, and explain the stereochemical outcome of the reaction. The steric hindrance provided by the tert-butyl group is known to affect reactivity, and computational modeling can quantify this effect by comparing the activation energies of reactions involving this compound with those of less bulky esters.

Table 5: Calculated Energy Profile for a Hypothetical Reaction Involving this compound This table outlines the relative energies of species along a computed reaction coordinate, illustrating how computational chemistry can map out the energetic landscape of a chemical transformation.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactants (e.g., this compound + Reagent) | 0.0 |

| TS1 | First Transition State | +20.5 |

| I1 | Tetrahedral Intermediate | -5.2 |

| TS2 | Second Transition State | +15.8 |

| P | Products | -12.0 |

Applications of Tert Butyl L Valinate in Advanced Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of tert-butyl L-valinate makes it an excellent starting material or auxiliary for controlling the stereochemical outcome of chemical reactions. This is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds, where often only one enantiomer exhibits the desired therapeutic effect.

Stereoselective Alkylation and Acylation Reactions

The bulky tert-butyl group of this compound plays a crucial role in directing the approach of incoming reagents, leading to high levels of stereoselectivity in alkylation and acylation reactions. When used as a chiral auxiliary, the valinate moiety can be temporarily incorporated into a molecule to influence the formation of new stereocenters. After the desired stereochemistry is established, the auxiliary can be cleaved, yielding the enantiomerically enriched product. This strategy has been successfully employed in the synthesis of a variety of chiral molecules.

Synthesis of Enantiomerically Pure Compounds

The use of this compound as a chiral building block provides a direct route to enantiomerically pure compounds. By incorporating the valinate structure into the final target molecule, its chirality is transferred, ensuring the desired stereoisomer is obtained. This approach is particularly valuable in the synthesis of complex natural products and pharmaceutical intermediates where precise control over stereochemistry is essential. The stability of the tert-butyl ester under various reaction conditions, coupled with its straightforward removal when necessary, further enhances its utility in multi-step syntheses.

Role in Peptide Synthesis and Peptidomimetics

Peptides and their mimics (peptidomimetics) are a cornerstone of modern drug discovery. This compound serves as a key component in the assembly of these complex molecules, offering advantages in both solid-phase and solution-phase methodologies.

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is a widely used technique for the automated synthesis of peptides. In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid support. The tert-butyl ester of L-valine is frequently employed as a protecting group for the C-terminus of the valine residue. This protection prevents unwanted side reactions at the carboxylic acid functionality while the peptide chain is being elongated. The tert-butyl group is stable to the repetitive deprotection and coupling steps used in SPPS but can be readily removed under acidic conditions at the end of the synthesis to yield the final peptide.

Solution-Phase Peptide Synthesis Using this compound

While SPPS is dominant for the synthesis of long peptides, solution-phase peptide synthesis remains a valuable technique, particularly for the synthesis of shorter peptides, peptide fragments, and peptidomimetics. In this approach, this compound can be used as a protected amino acid building block. Its enhanced solubility in organic solvents, a consequence of the lipophilic tert-butyl group, can facilitate reactions and purification procedures. The tert-butyl ester provides robust protection of the C-terminus during coupling reactions and can be selectively cleaved when required.

Derivatization Strategies for Enhancing Analytical Performance and Bioactivity

The modification, or derivatization, of molecules containing the this compound moiety can significantly enhance their properties. These strategies are employed to improve analytical detection, separation of stereoisomers, and to modulate the biological activity of the final compounds.

Derivatization is a key strategy for improving the analytical performance of chiral molecules. For instance, the amino group of compounds synthesized using this compound can be reacted with chiral derivatizing agents to form diastereomers. These diastereomers often exhibit different chromatographic properties, allowing for their separation and quantification using techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). This is crucial for determining the enantiomeric purity of a synthesized compound.

Furthermore, derivatization can be used to enhance the bioactivity of peptidomimetics and other molecules derived from this compound. By introducing specific functional groups, it is possible to improve properties such as receptor binding affinity, metabolic stability, and cell permeability. For example, the synthesis of chiral ionic liquids from amino acid esters, including tert-butyl esters, has been explored for their potential in chiral separations and as novel bioactive compounds. wiley.com These modifications can transform a lead compound into a viable drug candidate.

Synthesis of Heterocyclic Compounds and Bioactive Molecules from this compound

The stereogenic center of this compound provides a powerful tool for controlling the stereochemistry in the synthesis of various nitrogen-containing heterocycles and other bioactive compounds. Its application as a chiral precursor is crucial in the development of enantiomerically pure pharmaceuticals and other biologically active agents.

One of the significant applications of amino acid esters like this compound is in the diastereoselective synthesis of pyrrolidines . The pyrrolidine (B122466) ring is a core structure in many natural products and pharmaceuticals. rsc.org A powerful method for constructing this heterocyclic system is the 1,3-dipolar cycloaddition reaction of azomethine ylides with various dipolarophiles. rsc.orgresearchgate.net Azomethine ylides can be generated in situ from the condensation of α-amino acid esters, such as this compound, with aldehydes or ketones. The chirality of the valinate ester directs the stereochemical outcome of the cycloaddition, leading to the formation of highly substituted and enantiomerically enriched pyrrolidines. nih.gov This method allows for the simultaneous creation of multiple stereocenters with a high degree of control. nih.gov

Another important class of heterocyclic compounds synthesized using this compound as a chiral template is the β-lactams (azetidin-2-ones). The β-lactam ring is the key structural feature of penicillin and cephalosporin (B10832234) antibiotics. nih.govnih.gov The asymmetric synthesis of β-lactams can be achieved through the [2+2] cycloaddition of a ketene (B1206846) with an imine (the Staudinger reaction). nih.gov By using a chiral imine derived from this compound, the stereochemistry of the resulting β-lactam can be effectively controlled. Alternatively, the cyclocondensation of a chiral ester enolate with an imine provides another route to enantiopure β-lactams, where the amino acid derivative dictates the stereochemical course of the reaction. nih.gov

Furthermore, this compound is a precursor for the synthesis of chiral oxazolines . These heterocycles are not only found in some natural products but are also widely used as chiral auxiliaries and ligands in asymmetric synthesis. nih.govbldpharm.combldpharm.com The synthesis typically involves the cyclization of an N-acyl amino alcohol, which can be readily obtained by the acylation and subsequent reduction of this compound. The resulting chiral oxazoline (B21484) can then be used to direct the stereoselectivity of various transformations, such as alkylation or aldol (B89426) reactions. rsc.org

| Heterocyclic Compound | Synthetic Method | Role of this compound | Key Features |

| Pyrrolidines | 1,3-Dipolar Cycloaddition | Precursor for chiral azomethine ylide | High stereocontrol, formation of multiple stereocenters. rsc.orgnih.gov |

| β-Lactams | Staudinger Reaction (Ketene-Imine Cycloaddition) | Chiral template for the imine component | Diastereoselective formation of the four-membered ring. nih.govnih.gov |

| Oxazolines | Cyclization of N-acyl amino alcohols | Chiral starting material for the amino alcohol | Versatile chiral auxiliaries and ligands for further synthesis. nih.govbldpharm.com |

Ligand Design and Coordination Chemistry for Catalysis

The chirality inherent in this compound makes it an excellent starting material for the synthesis of a variety of chiral ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that enables the enantioselective transformation of a prochiral substrate into a single enantiomer of the product.

A prominent class of ligands derived from this compound are Schiff base ligands . These are typically formed by the condensation of an amino alcohol or a diamine with a salicylaldehyde (B1680747) derivative. primescholars.comsemanticscholar.org The required chiral amino alcohol or diamine can be readily synthesized from this compound by reduction of the ester functionality. The resulting Schiff base ligands, often of the salen type , are tetradentate and can form stable complexes with a variety of transition metals, including titanium, vanadium, and manganese. eurjchem.comresearchgate.netbldpharm.com These metal-salen complexes are powerful catalysts for a range of asymmetric reactions, such as the epoxidation of unfunctionalized olefins (Jacobsen-Katsuki epoxidation), the cyanation of aldehydes, and the Henry reaction. researchgate.netresearcher.life The bulky tert-butyl group from the valinate moiety often enhances the enantioselectivity of the catalytic transformation by creating a more defined chiral pocket around the metal center. elsevierpure.com

Another important family of chiral ligands prepared from this compound are the phosphine-oxazoline (PHOX) ligands . sigmaaldrich.comwikipedia.org These P,N-bidentate ligands combine a phosphine (B1218219) donor and a chiral oxazoline ring. wikipedia.org The oxazoline part is synthesized from the corresponding amino alcohol, which is in turn derived from the reduction of this compound. PHOX ligands have proven to be highly effective in a multitude of asymmetric catalytic reactions, particularly those catalyzed by palladium and iridium. nih.govsigmaaldrich.com Notable applications include palladium-catalyzed asymmetric allylic alkylation and Heck reactions, as well as iridium-catalyzed asymmetric hydrogenation of olefins and imines. nih.govsigmaaldrich.com The modular nature of PHOX ligands allows for the fine-tuning of their steric and electronic properties to optimize the catalytic activity and enantioselectivity for a specific transformation. nih.gov

| Ligand Type | Precursor from this compound | Metal Complexes | Applications in Asymmetric Catalysis |

| Schiff Base (Salen) | Chiral amino alcohol or diamine | Ti, V, Mn, Co | Epoxidation, Cyanation of aldehydes, Henry reaction. eurjchem.comresearchgate.netresearcher.life |

| Phosphine-Oxazoline (PHOX) | Chiral amino alcohol | Pd, Ir, Rh | Allylic alkylation, Heck reaction, Hydrogenation. nih.govsigmaaldrich.comwikipedia.org |

Biological and Biochemical Research Applications of Tert Butyl L Valinate Derivatives

Enzymatic Transformations Involving Valine Esters (e.g., Protease-Catalyzed Reactions)

Valine esters, including the tert-butyl ester of L-valine, are valuable substrates in enzymatic transformations, particularly those catalyzed by proteases and lipases. These enzymes, which typically hydrolyze peptide and ester bonds, can be employed in non-aqueous environments to catalyze synthesis reactions such as esterification and transesterification. Free alpha-chymotrypsin and subtilisin Carlsberg, for instance, can catalyze such reactions in hydro-organic solvents with low water content. researchgate.net

Lipases are also widely used for their regio-, chemo-, and enantioselectivity in synthesizing enantiomerically pure intermediates for pharmaceuticals. mdpi.com For example, lipase-catalyzed esterification is a green chemistry approach used to synthesize esters of various acids, a principle that is applicable to the synthesis of or with tert-butyl L-valinate. nih.gov The stability and activity of these enzymes in organic solvents are critical factors, and immobilization by complexing with polysaccharides can markedly increase their catalytic activities. researchgate.net The use of tert-butyl alcohol as a solvent has been shown to be effective for lipase-catalyzed reactions. researchgate.net

In peptide synthesis, the tert-butyl group is a common protecting group for the carboxyl terminus of amino acids like L-valine. libretexts.org This protection strategy is crucial in both liquid-phase and solid-phase peptide synthesis to control the sequence of amino acid addition. researchgate.netpeptide.com

Role as a Prodrug Moiety in Pharmaceutical Development (Valaciclovir, Valganciclovir)

A significant application of the L-valine ester moiety is in the design of prodrugs to enhance the oral bioavailability of parent drug molecules. This strategy is exemplified by the antiviral drugs valacyclovir (B1662844) and valganciclovir (B601543).

Valacyclovir is the L-valyl ester prodrug of acyclovir (B1169), an antiviral agent with poor oral bioavailability. mdpi.com The addition of the L-valine ester allows for carrier-mediated intestinal absorption via the human intestinal peptide transporter hPEPT1. mdpi.com Following absorption, the ester is rapidly hydrolyzed by a human enzyme known as valacyclovirase, releasing acyclovir and the natural amino acid L-valine. researchgate.net This prodrug strategy increases the oral bioavailability of acyclovir by three- to five-fold. mdpi.com

Similarly, valganciclovir is the L-valyl ester of ganciclovir, another antiviral medication with limited oral bioavailability. doshisha.ac.jp Like valacyclovir, valganciclovir is a substrate for the intestinal peptide transporter PEPT1, which facilitates its absorption. researchgate.net Subsequent hydrolysis by esterases in the intestine and liver rapidly converts valganciclovir to ganciclovir, achieving systemic drug exposure comparable to intravenous administration. doshisha.ac.jpresearchgate.net

Table 1: Bioavailability Enhancement through L-valine Ester Prodrugs

| Prodrug | Parent Drug | Increase in Oral Bioavailability | Mechanism of Enhanced Absorption |

|---|---|---|---|

| Valacyclovir | Acyclovir | 3- to 5-fold mdpi.com | Carrier-mediated transport via hPEPT1 mdpi.com |

| Valganciclovir | Ganciclovir | Approximately 10-fold researchgate.net | Carrier-mediated transport via hPEPT1 researchgate.net |

Antifungal and Antimicrobial Activity of N-Acylated Valine Esters

N-acylation of amino acids and their esters is a strategy explored in the development of novel antimicrobial and antifungal agents. While specific studies on N-acylated this compound are not extensively detailed, research on related compounds provides insights into their potential activity.

Studies on N-benzoyl amino esters derived from valine have shown that these compounds can exhibit significant antifungal activity against filamentous fungi such as Aspergillus fumigatus and Fusarium temperatum. scielo.org.mx The antimicrobial efficacy of these derivatives is influenced by the nature of the amino acid side chain and substituents on the acyl group. For instance, increasing the lipophilicity of N-benzoyl valine methyl esters by adding methyl groups to the aromatic ring was found to enhance antifungal activity. scielo.org.mx

Furthermore, cationic antimicrobial peptides rich in valine and arginine have demonstrated potent, broad-spectrum antimicrobial activity. nih.gov While these are larger peptide structures, the contribution of valine to their membrane-active mechanism is noteworthy. nih.gov Cationic lipodipeptides based on L-lysine and esters of valine have also been synthesized and show high activity against both gram-positive and gram-negative bacteria. researchgate.net These findings suggest that N-acylated derivatives of this compound could possess antimicrobial properties by mimicking the structural features of these more complex molecules, such as an amphiphilic character that allows for interaction with and disruption of microbial cell membranes. researchgate.net

Table 2: Examples of Antimicrobial and Antifungal Valine Derivatives

| Compound Class | Target Organisms | Key Structural Features | Reference |

|---|---|---|---|

| N-Benzoyl Valine Methyl Esters | Aspergillus fumigatus, Fusarium temperatum | N-benzoyl group, methyl ester | scielo.org.mx |

| Valine- and Arginine-Rich Peptides | Bacteria | Cationic and amphipathic β-hairpin structure | nih.gov |

| Cationic Lipodipeptides with Valine Esters | Gram-positive and Gram-negative bacteria | Cationic head group, lipophilic tail | researchgate.net |

Interactions with Biological Macromolecules (e.g., DNA, Human Serum Albumin)

The interaction of small molecules with biological macromolecules like DNA and serum albumin is a critical aspect of pharmacology and drug development. While direct studies on the binding of this compound to these macromolecules are limited, the principles governing such interactions for related amino acid esters can be considered.

Small molecules can interact with DNA through various non-covalent mechanisms, including intercalation between base pairs and binding to the major or minor grooves. oup.comnih.gov The nature of this interaction is dictated by the molecule's structure, size, and charge. For a molecule like this compound or its derivatives to interact significantly with DNA, it would likely require structural modifications to introduce features such as planar aromatic systems for intercalation or specific hydrogen bonding motifs for groove binding. oup.com

Human serum albumin (HSA) is a major transport protein in the blood that binds a wide variety of endogenous and exogenous compounds, including many drugs. mdpi.com HSA possesses esterase-like activity and can react with amino acid p-nitrophenyl esters. nih.gov This interaction involves the formation of a complex, and the binding affinity depends on the structure of the amino acid ester. nih.gov Specific drug binding sites on HSA, such as the one near tyrosine-411, have been identified as reactive centers for these esters. nih.gov Given this reactivity, it is plausible that this compound or its derivatives could bind to HSA, which would influence its pharmacokinetic profile. The binding to HSA is often driven by hydrophobic and electrostatic interactions. explorationpub.com

Structural Modification of Natural Products with Amino Acid Esters

The structural modification of natural products is a key strategy in drug discovery to improve their pharmacological properties, such as solubility, stability, and bioavailability. researchgate.net Amino acids and their esters are often incorporated into the structure of natural products to enhance these characteristics. researchgate.net

For instance, flavonoids, a class of polyphenolic natural products, often exhibit poor water solubility, which limits their therapeutic applications. doshisha.ac.jpeurekalert.org One approach to address this is to create derivatives by attaching amino acids. This can be achieved by forming ester or amide linkages. The introduction of an amino acid moiety, such as L-valine, can increase the water solubility of the parent natural product. researchgate.net The tert-butyl ester of L-valine could be used in the synthesis of these derivatives, with the tert-butyl group potentially offering advantages in terms of stability or serving as a protecting group that is later removed. peptide.com This strategy has been applied to various natural products to enhance their performance and potential for use in health supplements and pharmaceuticals. researchgate.neteurekalert.org

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to the Field

tert-Butyl L-valinate has established itself as a cornerstone in the field of synthetic chemistry, primarily owing to its dual functionality as a chiral building block and a protected amino acid. Its principal contribution lies in peptide synthesis, where the tert-butyl ester serves as a robust protecting group for the carboxylic acid moiety of L-valine. This protection strategy is integral to modern solid-phase peptide synthesis (SPPS), particularly in the widely adopted Fmoc/tBu methodology. iris-biotech.de The tert-butyl group's stability under a range of reaction conditions, coupled with its clean removal under acidic conditions, allows for the sequential and controlled assembly of complex peptide chains. iris-biotech.destackexchange.com